Pulmozyme

Cystic Fibrosis Pulmonary Exacerbation Respiratory Tract Infection

Pulmozyme (dornase alfa) is a recombinant human deoxyribonuclease I (rhDNase) enzyme indicated as an inhaled mucolytic for the management of cystic fibrosis (CF). It is a 260-amino acid glycoprotein produced in Chinese hamster ovary (CHO) cells, formulated as a sterile, clear, colorless solution for nebulization at 1 mg/mL (2.5 mg per 2.5 mL single-dose ampule).

Molecular Formula C11H15N7O5
Molecular Weight 0
CAS No. 143831-71-4
Cat. No. B1176784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulmozyme
CAS143831-71-4
Molecular FormulaC11H15N7O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pulmozyme (Dornase Alfa) Procurement Profile: Recombinant Human DNase I for CF Mucus Clearance


Pulmozyme (dornase alfa) is a recombinant human deoxyribonuclease I (rhDNase) enzyme indicated as an inhaled mucolytic for the management of cystic fibrosis (CF) [1]. It is a 260-amino acid glycoprotein produced in Chinese hamster ovary (CHO) cells, formulated as a sterile, clear, colorless solution for nebulization at 1 mg/mL (2.5 mg per 2.5 mL single-dose ampule) [1][2]. Dornase alfa selectively cleaves extracellular DNA released from degenerating neutrophils in purulent CF sputum, reducing mucus viscoelasticity and promoting airway clearance [3]. It received initial U.S. FDA approval in 1993 and holds orphan drug designation for CF [4].

Pulmozyme: Why Generic Interchange Is Not Possible and Biosimilar Comparability Must Be Verified


Pulmozyme is a biologic drug (recombinant protein) produced in a proprietary CHO cell expression system; there is no FDA-approved generic equivalent . Unlike small-molecule mucolytics (e.g., N-acetylcysteine) which disrupt disulfide bonds, dornase alfa's enzymatic cleavage of DNA is mechanism-specific and cannot be replicated by osmotic agents (hypertonic saline, mannitol) or classical mucolytics [1]. Substitution with unapproved biosimilars requires rigorous demonstration of comparability in enzymatic activity, safety, and pharmacokinetics—as exemplified by the Tigerase® biosimilar studies showing comparable but not identical properties [2]. Formulation stability, nebulizer compatibility, and immunogenicity risk further preclude simple interchange with other mucoactive agents or non-reference biologics [2].

Quantitative Differential Evidence for Pulmozyme Versus Comparators in Cystic Fibrosis


Pulmozyme QD Reduces Relative Risk of Pulmonary Exacerbation by 21% Versus Placebo Over 6 Months

In a 24-week, prospective, randomized, placebo-controlled trial (N=968) of CF patients ≥5 years with FVC ≥40% predicted, Pulmozyme 2.5 mg once daily (QD) reduced the incidence of first pulmonary exacerbation (respiratory tract infection requiring parenteral antibiotics) to 34% compared with 43% for placebo—a relative risk reduction of approximately 21% [1][2]. For patients with early CF disease (FVC >85% predicted), the exacerbation incidence was 21% with Pulmozyme QD versus 27% with placebo [1].

Cystic Fibrosis Pulmonary Exacerbation Respiratory Tract Infection

Pulmozyme QD Improves FEV1 by 5.8% Above Placebo Over 6 Months in Pivotal RCT

In the same pivotal 24-week RCT (N=968), Pulmozyme 2.5 mg once daily produced a mean improvement in FEV1 of 5.8% above placebo at 8 days, which was sustained through 24 weeks [1]. The placebo group showed minimal change from baseline. In a separate 12-week study of patients with advanced CF lung disease (FVC <40% predicted), dornase alfa improved the mean percent change in FEV1 from baseline by 9.4% compared with 2.1% for placebo (p < 0.001) [2].

Cystic Fibrosis Lung Function FEV1

Pulmozyme Demonstrates Superior FEV1 Improvement Over Hypertonic Saline in Pediatric CF Patients

A Cochrane systematic review (2021) analyzed a cross-over trial of 43 children with CF comparing once-daily Pulmozyme to hypertonic saline. At 3 months, the mean difference in relative percentage FEV1 favored Pulmozyme by 8.0% (95% CI: 2.0 to 14.0; low-quality evidence) [1]. No significant difference was observed for FVC (MD 0.08 L, 95% CI -0.02 to 0.18) or number of pulmonary exacerbations (15 in hypertonic saline vs 17 in Pulmozyme) [1].

Cystic Fibrosis Pediatric Mucolytic Comparator

Pulmozyme Plus Inhaled Mannitol Combination Yields Greater FEV1 Improvement Than Pulmozyme Alone Over 12 Months

A retrospective case-control study in children with CF (N=33) evaluated the addition of dry powder inhaled (DPI) mannitol to daily Pulmozyme. The median absolute change in FEV1 from baseline to 12 months was significantly higher in the Pulmozyme + mannitol group compared to Pulmozyme alone (p=0.004) [1]. Absolute z-score improvements in all spirometry indices except FVC were statistically significant at 3 months in the combination group [1]. A separate Cochrane analysis of a 12-week cross-over trial (n=23) found no significant difference in absolute FEV1 change between Pulmozyme alone and mannitol alone (MD 0.02 L, 95% CI -0.11 to 0.16; low-quality evidence) [2].

Cystic Fibrosis Combination Therapy Inhaled Mannitol

Evidence-Backed Application Scenarios for Pulmozyme in Clinical and Industrial CF Management


First-Line Mucolytic Therapy for CF Patients with FVC ≥40% Predicted to Reduce Exacerbation Risk

Based on pivotal Phase III RCT data, Pulmozyme 2.5 mg once daily is indicated for CF patients ≥5 years with FVC ≥40% predicted to improve pulmonary function and reduce the risk of respiratory tract infections requiring parenteral antibiotics. The absolute 9% reduction in exacerbation incidence and 5.8% FEV1 improvement over placebo at 24 weeks support its use as foundational mucoactive therapy [1].

Management of Advanced CF Lung Disease (FVC <40% Predicted)

In patients with advanced CF lung disease, a 12-week RCT demonstrated a 9.4% mean improvement in FEV1 with Pulmozyme versus 2.1% with placebo (p<0.001) [1]. Pulmozyme is specifically indicated for use in conjunction with standard therapies to improve pulmonary function in this severe phenotype [2].

Pediatric CF Population with Preference for Enzyme-Based Mucolysis Over Osmotic Agents

In pediatric CF patients, direct comparative evidence from a cross-over trial shows an 8.0% mean difference in FEV1 favoring Pulmozyme over hypertonic saline at 3 months [1]. This supports Pulmozyme selection when an enzyme-based mechanism is preferred over osmotic hydration approaches.

Augmentation Strategy with Inhaled Mannitol in Partial Responders to Pulmozyme Monotherapy

For CF patients on stable Pulmozyme therapy with suboptimal lung function trajectories, adding DPI mannitol produced significantly greater 12-month FEV1 improvements compared to continuing Pulmozyme alone (p=0.004) [1]. This evidence guides procurement for centers managing patients requiring escalated mucoactive regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pulmozyme

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.